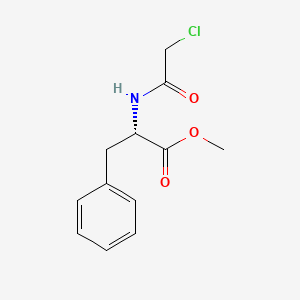

methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(2-cloroacetamido)-3-fenilpropanoato de metilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo cloroacetamido unido a un esqueleto de fenilpropanoato.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (2S)-2-(2-cloroacetamido)-3-fenilpropanoato de metilo generalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como ácido 2-cloroacético, fenilalanina y metanol.

Formación de cloroacetamida: El ácido 2-cloroacético se hace reaccionar con amoníaco o una amina para formar 2-cloroacetamida.

Reacción de acoplamiento: La cloroacetamida se acopla entonces con fenilalanina en condiciones adecuadas para formar el producto deseado.

Esterificación: Finalmente, el producto se esterifica utilizando metanol en presencia de un catalizador ácido para producir (2S)-2-(2-cloroacetamido)-3-fenilpropanoato de metilo.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas puede mejorar la eficiencia del proceso.

Análisis De Reacciones Químicas

Tipos de Reacciones

(2S)-2-(2-cloroacetamido)-3-fenilpropanoato de metilo puede sufrir diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles.

Hidrólisis: El grupo éster puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.

Reducción: El compuesto puede reducirse para formar la amina correspondiente.

Reactivos y Condiciones Comunes

Sustitución: Reactivos como la azida de sodio o la tiourea se pueden utilizar en condiciones suaves.

Hidrólisis: Se emplean comúnmente condiciones ácidas (HCl) o básicas (NaOH).

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Principales Productos Formados

Sustitución: Formación de amidas sustituidas o derivados de tioles.

Hidrólisis: Formación de ácido 2-(2-cloroacetamido)-3-fenilpropanoico.

Reducción: Formación de 2-(2-aminoacetamido)-3-fenilpropanoato.

Aplicaciones Científicas De Investigación

(2S)-2-(2-cloroacetamido)-3-fenilpropanoato de metilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Investigado por su potencial como sonda bioquímica.

Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.

Industria: Utilizado en el desarrollo de productos químicos especiales y farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de (2S)-2-(2-cloroacetamido)-3-fenilpropanoato de metilo implica su interacción con objetivos moleculares específicos. El grupo cloroacetamido puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, potencialmente inhibiendo su función. Esta interacción puede interrumpir las vías biológicas clave, lo que lleva a los efectos observados del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

(2S)-2-(2-bromoacetamido)-3-fenilpropanoato de metilo: Estructura similar pero con un grupo bromo en lugar de un grupo cloro.

(2S)-2-(2-yodoacetamido)-3-fenilpropanoato de metilo: Estructura similar pero con un grupo yodo en lugar de un grupo cloro.

(2S)-2-(2-fluoroacetamido)-3-fenilpropanoato de metilo: Estructura similar pero con un grupo flúor en lugar de un grupo cloro.

Singularidad

(2S)-2-(2-cloroacetamido)-3-fenilpropanoato de metilo es único debido a su reactividad específica y aplicaciones potenciales. La presencia del grupo cloro proporciona propiedades químicas distintas que se pueden aprovechar en diversos contextos sintéticos y biológicos.

Actividad Biológica

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound contains an amide functional group and a phenyl ring, which are known to influence its interaction with biological targets.

- Molecular Formula : C12H14ClN1O2

- Molecular Weight : 241.7 g/mol

- Boiling Point : Approximately 175 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the chloroacetamido group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

- Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential : Some studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. The phenyl group is thought to play a critical role in these interactions.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer proliferation.

- Receptor Modulation : It could act as a modulator of certain receptors, altering signaling pathways that lead to cellular responses such as apoptosis or inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| Compound Treatment | 150 | 100 |

Propiedades

Fórmula molecular |

C12H14ClNO3 |

|---|---|

Peso molecular |

255.70 g/mol |

Nombre IUPAC |

methyl (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C12H14ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |

Clave InChI |

WXAFKBZLGNLNJT-JTQLQIEISA-N |

SMILES isomérico |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCl |

SMILES canónico |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.